Tyrosinase Inhibitory Potency: Head-to-Head Comparison Against Clinical Standard Inhibitors and Close Structural Analogs Within a Single Study
In a single-study head-to-head evaluation of 17 oxazolone derivatives against mushroom tyrosinase (Agaricus bisporus), (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one (designated Compound 6) exhibited an IC₅₀ of 3.23 ± 0.66 μM, outperforming both standard clinical reference inhibitors: kojic acid (IC₅₀ = 16.67 ± 0.52 μM, a 5.2-fold advantage) and L-mimosine (IC₅₀ = 3.68 ± 0.02 μM, a 1.14-fold advantage) [1]. Within the same series, the 2-methyl analog (Compound 5) showed slightly weaker inhibition (IC₅₀ = 3.51 ± 0.25 μM), while the meta-nitro positional isomer (Compound 15) was markedly less potent (IC₅₀ = 17.73 ± 2.69 μM, a 5.5-fold difference) [1]. The BRENDA enzyme database independently corroborates this value, listing an IC₅₀ of 0.00323 mM (3.23 μM) for the E-isomer of the compound against the same enzyme [2].
| Evidence Dimension | In vitro tyrosinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.23 ± 0.66 μM (Compound 6, para-nitro, C-2 phenyl) |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 16.67 ± 0.52 μM; L-Mimosine: IC₅₀ = 3.68 ± 0.02 μM; Compound 5 (2-methyl analog): IC₅₀ = 3.51 ± 0.25 μM; Compound 15 (meta-nitro isomer): IC₅₀ = 17.73 ± 2.69 μM |
| Quantified Difference | 5.2× more potent than kojic acid; 1.14× more potent than L-mimosine; 5.5× more potent than meta-nitro isomer; 1.09× more potent than 2-methyl analog |
| Conditions | Mushroom tyrosinase (Agaricus bisporus) in vitro biochemical assay; L-DOPA substrate; data from Khan et al., Bioorg. Med. Chem. 2006, Table 1 |
Why This Matters
This compound provides a quantifiable potency advantage over the two most widely used tyrosinase inhibitor standards, making it a superior positive control or lead scaffold for melanogenesis-related research where reference inhibitor potency directly impacts assay sensitivity.
- [1] Khan, K. M.; Mughal, U. R.; Khan, M. T. H.; Zia-Ullah; Perveen, S.; Choudhary, M. I. Oxazolones: New Tyrosinase Inhibitors; Synthesis and Their Structure–Activity Relationships. Bioorg. Med. Chem. 2006, 14 (17), 6027–6033. DOI: 10.1016/j.bmc.2006.05.014. View Source
- [2] BRENDA Enzyme Database. Ligand: 4-[(E)-(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one — IC₅₀ = 0.00323 mM, Tyrosinase (EC 1.10.3.1) from Agaricus bisporus. View Source
